1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a thiol (-SH) group at position 4 and a 4-ethoxyphenyl moiety at position 1. This scaffold is notable for its structural versatility, enabling diverse biological activities such as antimicrobial, anticancer, and kinase inhibition .
Properties
Molecular Formula |
C13H12N4OS |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)17-12-11(7-16-17)13(19)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,19) |
InChI Key |
XMZAIYYEZASGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclocondensation of substituted 5-amino-1H-pyrazole derivatives with carboxylic acid derivatives or aldehydes . One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with carboxylic acid derivatives under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound may also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at positions 1 (aryl/alkyl groups) and 4 (thiol, hydroxyl, amine, or methylsulfanyl). Key structural analogs include:
Key Observations :
- Electronic Effects : Ethoxy (-OCH₂CH₃) is electron-donating, increasing electron density on the phenyl ring compared to chloro (-Cl) or fluoro (-F) .
- Functional Group Reactivity : The thiol (-SH) group enhances nucleophilicity and metal-binding capacity, critical for enzyme inhibition, compared to hydroxyl (-OH) or methylsulfanyl (-SMe) .
Key Insights :
- The ethoxy group may improve blood-brain barrier penetration compared to polar substituents (e.g., -OH) .
- Thiol-containing analogs show broader activity spectra but may face stability challenges due to oxidation .
Physicochemical Properties
Notes:
Biological Activity
1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl derivatives with suitable reagents under controlled conditions. The compound can be synthesized through various methods including solvent-free conditions and catalytic approaches, which enhance yield and purity.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by targeting key pathways involved in cell cycle regulation and apoptosis. For example, some derivatives have shown IC50 values in the low micromolar range against human cervical cancer cell lines (HeLa) .
- EGFR Inhibition : The compound's structure suggests potential activity against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of EGFR tyrosine kinase activity .
Antiviral Activity
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines also exhibit antiviral properties. They have been studied for their ability to inhibit viral replication by targeting nucleotide biosynthesis pathways essential for viral life cycles. In particular, compounds that interfere with pyrimidine synthesis have demonstrated efficacy against viruses like hepatitis E .
Antimicrobial Effects
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown antimicrobial activity against various bacterial strains. This broad-spectrum activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Studies
Several studies highlight the biological potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Activity : A series of novel pyrazolo[3,4-d]pyrimidines were synthesized and tested for their anticancer properties. The most potent compounds exhibited IC50 values below 10 µM against multiple cancer cell lines, demonstrating a strong correlation between structural modifications and biological activity .
- Antiviral Research : A study focused on the antiviral properties of pyrimidine inhibitors showed that certain derivatives significantly reduced viral load in infected cell cultures. This effect was linked to the inhibition of key enzymes involved in nucleotide metabolism .
Research Findings Summary Table
Q & A
Q. What are the optimized synthetic routes for 1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. A common approach includes:
- Step 1: Cyclocondensation of 4-ethoxyphenylhydrazine with thiourea derivatives to form the pyrazolo[3,4-d]pyrimidine core.
- Step 2: Introduction of the thiol group via nucleophilic substitution or oxidative thiolation.
Critical parameters include solvent choice (e.g., ethanol for solubility vs. DMSO for high-temperature stability), catalysts (triethylamine for deprotonation ), and reaction time (12–24 hours for complete conversion). Yields range from 40–65%, with impurities often arising from incomplete cyclization .
Q. How is the structural integrity of the compound validated post-synthesis?
- NMR Spectroscopy: - and -NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH) .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] at m/z 315.08 for CHNOS).
- HPLC: Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives?
These compounds often target kinases (e.g., EGFR, VEGFR) due to structural mimicry of ATP-binding pockets. For example, derivatives with thiol groups show enhanced binding to cysteine residues in kinase active sites . Anti-proliferative activity is validated via MTT assays in cancer cell lines (IC values: 2–10 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved kinase inhibition?
Key structural modifications include:
Q. How to resolve contradictions in reported anti-proliferative data across cell lines?
Discrepancies may arise from:
- Cell line heterogeneity: BRCA1-mutant lines show higher sensitivity due to impaired DNA repair .
- Assay conditions: Serum-free media increases compound uptake, lowering IC by 30–50% .
Resolution: Standardize protocols (e.g., 48-hour exposure, 10% FBS) and validate via orthogonal assays (e.g., clonogenic survival) .
Q. What mechanistic studies elucidate the role of the thiol group in redox-mediated cytotoxicity?
- ROS Detection: Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) in treated cells. Thiol derivatives induce 2–3× higher ROS than methylthio analogs .
- Glutathione Depletion: Measure GSH/GSSG ratios via LC-MS; thiol-containing compounds reduce GSH by 60–70% within 6 hours .
- Knockdown Models: siRNA targeting NRF2 confirms redox stress as a primary mechanism .
Q. How to address low aqueous solubility during in vivo testing?
- Formulation Strategies: Use PEGylated liposomes (size: 100–150 nm) to improve bioavailability (AUC increased by 4× in murine models) .
- Prodrug Design: Synthesize phosphate esters of the thiol group, which hydrolyze in serum (t: 2 hours) .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others focus on anticancer effects?
- Dose Dependency: Anticancer activity dominates at >10 μM, while antimicrobial effects (MIC: 4–8 μg/mL) occur at lower concentrations .
- Structural Variants: Chlorophenyl derivatives show stronger antibacterial activity (e.g., against E. coli), whereas ethoxyphenyl analogs favor kinase inhibition .
Methodological Best Practices
- Synthesis: Use Schlenk techniques for air-sensitive thiol intermediates .
- Assays: Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell count (via Hoechst staining) .
- Data Reporting: Adhere to MIAME guidelines for omics data and provide raw NMR/MS files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
